molecular formula C9H6ClN B167314 4-Chloroquinoline CAS No. 611-35-8

4-Chloroquinoline

Cat. No.: B167314
CAS No.: 611-35-8
M. Wt: 163.6 g/mol
InChI Key: KNDOFJFSHZCKGT-UHFFFAOYSA-N
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Description

4-Chloroquinoline is an organic compound with the molecular formula C₉H₆ClN. It is a derivative of quinoline, where a chlorine atom is substituted at the fourth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

4-Chloroquinoline, a derivative of the 4-aminoquinoline class of compounds, primarily targets the Plasmodium parasites responsible for malaria . The compound’s primary targets are the parasite’s digestive vacuoles (DV) .

Mode of Action

This compound, like other 4-aminoquinolines, is a weak base that passively diffuses into the parasite’s DV . Once inside the DV, it becomes protonated, trapping the compound within the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium parasites . The compound inhibits the formation of β-hematin, a detoxified form of heme, thereby leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

This compound, as a 4-aminoquinoline, is completely absorbed from the gastrointestinal tract . It is sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .

Result of Action

The primary result of this compound’s action is the death of Plasmodium parasites , leading to the alleviation of malaria symptoms . By disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite, leading to its death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain environmental toxins used as herbicides or pesticides, e.g. rotenone and paraquat, was found to increase the risk of developing Parkinson’s disease . This suggests that environmental factors could potentially influence the action and efficacy of this compound, although more research is needed in this area.

Biochemical Analysis

Biochemical Properties

4-Chloroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, affecting their function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of lysosomes, leading to the accumulation of undigested substrates and disruption of cellular homeostasis . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to DNA and interfere with its replication and transcription processes . It also inhibits the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . These interactions result in the disruption of cellular processes and can lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as antimalarial activity, by inhibiting the growth of Plasmodium parasites . At high doses, this compound can cause toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolism of this compound can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as lysosomes . This localization can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily accumulating in lysosomes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lysosomal compartments. The accumulation of this compound in lysosomes can affect their function and lead to cellular toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroquinoline can be synthesized through several methods. One common method involves the cyclization of 2-chlorobenzaldehyde with aniline in the presence of a catalyst. Another method includes the reaction of 4-chloroaniline with glycerol and sulfuric acid, followed by cyclization .

Industrial Production Methods: In industrial settings, this compound is often produced through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the fourth position makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloroquinoline
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InChI

InChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDOFJFSHZCKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6ClN
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DSSTOX Substance ID

DTXSID40209979
Record name 4-Chloroquinoline
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Molecular Weight

163.60 g/mol
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Physical Description

Melting point = 34.5 deg C; [ChemIDplus] Clear dark yellow liquid; mp = 28-31 deg C; [Sigma-Aldrich MSDS]
Record name 4-Chloroquinoline
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CAS No.

611-35-8
Record name 4-Chloroquinoline
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Record name 4-Chloroquinoline
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Record name 4-Chloroquinoline
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Record name 4-Chloroquinoline
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Record name 4-chloroquinoline
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Synthesis routes and methods I

Procedure details

POCl3 (50 ml) was added to quinolin-4-ol (5.0 g, 34.9 mmol) and the mixture was heated at 90° C. for 0.5 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with cold sat. NaHCO3 solution under cooling and the resulting aqueous phase was extracted with chloroform. The combined organic phases were washed with water, dried (Na2SO4) and concentrated in vacuo to give the title compound (5.0 g, 89%) which was used in the next step without further purification.
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89%

Synthesis routes and methods II

Procedure details

a yield of 4-hydroxyquinoline of 15% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted.
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Synthesis routes and methods III

Procedure details

In this scheme, the ethyl ester (A1) is condensed with the appropriate aniline (A2), in the presence of acid, to form an imine. The imine is then cyclized by heating at about 260-280° C. to give the corresponding 4-hydroxyquinoline (A3). The 4-hydroxyquinoline (A3) is subsequently refluxed with phosphorous oxychloride to form a 4-chloroquinoline (A4).
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Synthesis routes and methods IV

Procedure details

reacting the 4-hydroxyquinoline of formula (11) with thionyl chloride in the presence N,N-dimethylformamide or N,N-diethylformamide to obtain a 4-chloroquinoline of formula (12), ##STR11##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common methods for synthesizing 4-chloroquinoline derivatives?

A1: Several methods exist for synthesizing this compound derivatives:

  • From 4-quinolones: Heating 4-quinolones with phosphorus oxychloride (POCl3) is a common method for preparing the corresponding 4-chloroquinolines. [, , , ]
  • From imidoyl chlorides: Palladium-catalyzed chloroimination of fluorinated imidoyl chlorides offers an alternative route to 4-chloro-2-perfluoroalkyl quinolines. []
  • From this compound-3-carbaldehyde: This versatile synthon can undergo various substitutions and metal-catalyzed cross-coupling reactions to generate diversely functionalized 4-chloroquinolines. []

Q2: How does the reactivity of this compound compare to 2-chloroquinoline in nucleophilic substitution reactions?

A2: While both undergo nucleophilic substitution, this compound displays a higher tendency for acid catalysis or autocatalysis with amines compared to 2-chloroquinoline. [] Conversely, 2-chloroquinoline exhibits greater reactivity with methoxide ions. []

Q3: How does the presence of substituents on the quinoline ring affect the reactivity of this compound?

A3: Substituents significantly influence the reactivity of the 4-chloro group. Electron-withdrawing groups generally enhance the reactivity towards nucleophiles, while electron-donating groups decrease it. [, ]

Q4: Can you elaborate on the acid and base catalysis observed in nucleophilic substitution reactions of 4-chloroquinolines?

A4: Acid catalysis, often through protonation of the quinoline nitrogen, enhances the electrophilicity of the 4-carbon, facilitating nucleophilic attack. Base catalysis can deprotonate the nucleophile, increasing its reactivity. [, ]

Q5: What is the significance of the reaction of 4-chloroquinolines with 1,2,4-triazole?

A5: This reaction is significant for synthesizing 4-(1H-1,2,4-triazol-1-yl)quinolines, a class of compounds exhibiting anti-inflammatory and fungicidal properties. The reaction can be performed under neutral, acidic, or basic conditions, with the optimal conditions depending on the specific substituents on the quinoline ring. []

Q6: What unusual reaction was observed between 4-chloro-11-hydroxynaphtho[2,3-g]quinoline-5,12-dione and amines?

A6: Instead of simple amine substitution at the 4-position, this reaction yielded a mixture of 4-amino derivatives and the unexpected 2,6-disubstituted-imidazo[4,5,l-I-j]naphtho[2,3-g]quinolin-7-ones. []

Q7: How can 4-chloroquinolines be used in the synthesis of pyrazole derivatives?

A7: 4-Chloroquinolines react with hydrazine to produce 3-(2'-aminoaryl)pyrazoles. This ring-opening reaction occurs under mild conditions. [] They can also react with substituted hydrazines to yield 1,3-pyrazoles through a rearrangement reaction. []

Q8: What are some of the biological activities associated with this compound derivatives?

A8: this compound derivatives have shown potential in various biological applications:

  • Anticancer activity: Some derivatives, especially those with extended π-conjugated systems, have exhibited promising cytotoxic activity against cancer cell lines, including lung cancer. [, , , , , , ]
  • Gastric H+/K+-ATPase inhibition: Certain this compound derivatives have demonstrated inhibitory activity against gastric H+/K+-ATPase, suggesting potential as anti-ulcer agents. []
  • Antimicrobial activity: Some compounds synthesized from Meldrum acid and this compound derivatives have shown in vitro antimicrobial activity. []

Q9: Can you elaborate on the anticancer activity of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone?

A9: This specific tropolone derivative displayed significant cytotoxic activity against the A549 lung cancer cell line, surpassing the potency of cisplatin. In vivo studies using mouse models further demonstrated its antitumor efficacy. [, , , , , , ]

Q10: What structural features contribute to the antiproliferative activity of 3-arylquinolines derived from this compound?

A10: The presence of a tricyclic ring system, mimicking the “2-phenylnaphthalene-type” structure, is essential for activity. Additionally, substituents on the aryl and quinoline rings influence potency, with electron-withdrawing groups generally enhancing cytotoxicity. []

Q11: How do structural modifications of this compound affect its biological activity?

A11: SAR studies have revealed key insights:

  • Substitution at the 4-position: Replacing chlorine with various amines, thiols, or other nucleophiles significantly alters the biological activity. [, , , ]
  • Aryl substituents: Introducing aryl groups at the 2- and 3-positions can lead to potent antitumor agents. [, , ]
  • Extended conjugation: Incorporating vinyl, butadienyl, or phenylbutadienyl groups at the 3-position of 4-chloroquinolines enhances their antiproliferative activity. []

Q12: How does the size of the alkyl substituent affect the biological activity of thienylpyrazoloquinolines derived from this compound?

A12: Increasing the size of the alkyl substituent in this series of compounds leads to a gradual shift in activity from inverse agonists to antagonists and finally to agonists of benzodiazepine receptors. []

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula is C9H6ClN, and its molecular weight is 163.60 g/mol.

Q14: What spectroscopic techniques are helpful in characterizing this compound derivatives?

A14: NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry are commonly employed for structural elucidation. [, , , ]

Q15: Are there any studies on the halogen bonding interactions of this compound N-oxide?

A15: Yes, research has shown that this compound N-oxide can form 1:1 amphoteric halogen-bonded adducts with diiodine. []

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